molecular formula C14H23NO4 B6145818 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid CAS No. 2171655-46-0

2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid

Cat. No.: B6145818
CAS No.: 2171655-46-0
M. Wt: 269.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid is an organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a non-8-ynoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with enzymes or receptors, modulating their activity. The non-8-ynoic acid chain may also play a role in binding to hydrophobic pockets within proteins .

Comparison with Similar Compounds

2-{[(tert-butoxy)carbonyl]amino}non-8-ynoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of a Boc-protected amino group and a non-8-ynoic acid chain, which provides distinct chemical and biological properties.

Properties

CAS No.

2171655-46-0

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.